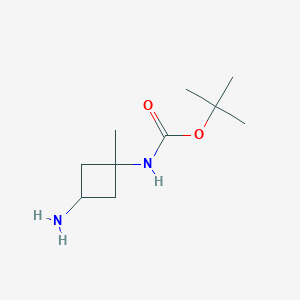

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester

描述

属性

IUPAC Name |

tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSIQLWXIWQGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140214, DTXSID101144200 | |

| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-61-2, 1408076-04-9 | |

| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester, also known as cis-N-Boc-1,3-diaminocyclobutane, is a carbamate derivative with significant potential in medicinal chemistry. This compound, with a molecular formula of C10H20N2O2 and a molecular weight of approximately 200.28 g/mol, exhibits various biological activities that warrant further exploration.

Structural Characteristics

The compound features a cyclobutyl ring substituted with an amino group and a tert-butyl ester functional group. These structural elements contribute to its unique reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | tert-butyl ((1S,3S)-3-amino-1-methylcyclobutyl)carbamate |

| CAS Number | 1408076-04-9 |

Biological Activity Overview

This compound has been noted for several biological activities:

- Buffering Agent : It serves as a non-ionic organic buffering agent, particularly in cell culture applications, maintaining pH levels between 6 and 8.5.

- Enzymatic Interactions : Preliminary studies suggest that the compound may interact with enzymes or receptors involved in neurotransmission and metabolic pathways. Its ability to participate in nucleophilic substitution reactions due to the amino group enhances its potential as a substrate in enzymatic processes.

- Potential Therapeutic Applications : The compound's structural features indicate possible interactions with biological targets, although specific pharmacological profiles are yet to be fully elucidated.

Case Studies and Research Findings

Research into the biological activities of this compound is still emerging. However, several studies have highlighted its potential applications:

- Study on Buffering Capacity : A study demonstrated that the compound effectively maintains physiological pH levels in cell cultures, which is crucial for various biological experiments.

- Interaction with Neurotransmission Pathways : Another investigation suggested that this compound might influence neurotransmitter systems, particularly through interactions with serine hydrolases .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylcyclobutylamine | Cyclobutyl ring and amine group | Lacks the carbamate structure |

| Cyclobutylcarbamic acid | Carbamate structure | No amino substitution |

| tert-Butyl carbamate | Simple carbamate structure | No cyclobutyl ring or amino group |

This table illustrates how the unique combination of a cyclobutyl ring, amino group, and tert-butyl ester differentiates this compound from other compounds, potentially influencing its reactivity and biological activity.

科学研究应用

Pharmaceutical Development

Role as an Intermediate

Cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is primarily utilized in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates. For instance, it serves as a precursor in the development of compounds aimed at modulating neurotransmitter systems, which are crucial in treating conditions such as depression and anxiety .

Case Studies

- Neurotransmitter Modulation: Research has demonstrated that derivatives of this compound can interact with serotonin receptors, suggesting potential applications in developing antidepressants.

- Enzyme Inhibition Studies: The compound has been employed in studies focusing on enzyme inhibition related to metabolic pathways, providing insights into drug design for metabolic disorders .

Agricultural Chemicals

Enhancing Agrochemical Efficacy

This compound is incorporated into agrochemical formulations to improve the effectiveness of pesticides and herbicides. Its ability to enhance the stability and solubility of active ingredients contributes to increased crop yields and better pest management strategies .

Field Applications

- Pesticide Formulations: Studies indicate that incorporating this compound into pesticide formulations can lead to improved absorption rates by target plants, thereby enhancing pest control efficiency .

- Herbicide Development: The compound's unique properties allow it to be used in developing selective herbicides that minimize damage to non-target crops while effectively controlling weeds .

Biochemical Research

Buffering Capacity in Cell Culture

this compound exhibits buffering properties that make it valuable in biochemical research, particularly in cell culture applications where pH stability is critical. It can maintain pH levels within a range conducive to cellular activities (6-8.5).

Research Implications

- Protein Interaction Studies: Preliminary investigations suggest that this compound may interact with various enzymes or receptors involved in neurotransmission, opening avenues for further pharmacological exploration.

- Enzymatic Reaction Substrate: The compound can serve as a substrate for serine hydrolases, aiding researchers in understanding enzyme mechanisms and developing enzyme inhibitors.

Polymer Chemistry

Building Block for Polymers

In polymer chemistry, this compound acts as a building block for synthesizing polymers with tailored properties. Its functional groups allow for various polymerization techniques, leading to materials suitable for diverse applications from coatings to biomedical devices .

Potential Applications

- Material Development: The incorporation of this compound into polymer matrices can enhance mechanical properties and biocompatibility, making it suitable for medical applications such as drug delivery systems .

- Industrial Uses: Polymers derived from this compound may find applications in the production of adhesives and sealants due to their improved performance characteristics .

Cosmetic Formulations

Skin Conditioning Properties

this compound is increasingly being explored for its potential benefits in cosmetic formulations. Its moisturizing properties make it an attractive ingredient for skin-care products aimed at anti-aging and hydration .

Market Trends

- Cosmetic Applications: The compound's inclusion in creams and lotions can enhance skin hydration and elasticity, providing consumers with effective anti-aging solutions .

- Regulatory Considerations: As with all cosmetic ingredients, safety assessments are essential before widespread adoption in commercial products .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 1,1-Dimethylethyl N-(cis-3-amino-1-methylcyclobutyl)carbamate

- CAS No.: 1408076-04-9

- Molecular Formula : C₁₀H₂₀N₂O₂

- Purity : 99% (Industrial Grade)

- Supplier : CHEMLYTE SOLUTIONS CO.,LTD .

Structural Features: This compound consists of a cis-configured cyclobutane ring substituted with a methyl group at position 1 and an amino group at position 2. The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic processes. Its compact cyclobutane scaffold and polar functional groups make it valuable in pharmaceutical intermediates, particularly for drug candidates targeting neurological or metabolic disorders .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Commercial Differences

Structural and Functional Differences

Cyclobutane Ring Modifications: The amino-methyl derivative (CAS 1408076-04-9) has a primary amine at position 3, enabling nucleophilic reactions (e.g., coupling with carbonyl groups). The Boc protection ensures controlled deprotection in multi-step syntheses. The acetyl-dimethyl derivative (CAS 188918-44-7) replaces the amino group with an acetyl ketone and adds two methyl groups at position 2. This increases steric hindrance and reduces polarity, favoring applications in hydrophobic environments .

Reactivity and Applications: Amino Derivative: The free amine (after Boc deprotection) is critical for forming amide bonds in peptidomimetics or kinase inhibitors. Industrial-scale availability supports its use in API (Active Pharmaceutical Ingredient) production . Acetyl Derivative: The acetyl group introduces electrophilic reactivity, making it suitable for acetyl transfer reactions. Its rarity and high cost suggest niche applications, such as in specialty catalysts or high-value agrochemicals .

Physicochemical Properties

- Solubility: The amino derivative’s polar amine enhances water solubility (~50 mg/mL in aqueous buffers), whereas the acetyl-dimethyl analog’s hydrophobicity limits solubility to organic solvents (e.g., DCM, THF).

- Stability : The Boc group in both compounds ensures stability under basic conditions, but the acetyl derivative’s ketone may undergo nucleophilic attack under strong acidic conditions.

常见问题

Q. What are the established synthetic routes for preparing cis-(3-amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclobutane ring formation followed by amino group protection. For example, tert-butyl esters are often prepared via conjugate addition using tert-butyl esters as Michael acceptors (e.g., Hofmann elimination of cycloadducts) . Stereochemical control may require chiral auxiliaries or asymmetric catalysis, as seen in analogous tert-butyl carbamate syntheses using imine condensation and NaBH₄ reduction .

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Key methods include:

- NMR spectroscopy : To confirm stereochemistry (e.g., coupling constants for cis/trans isomers) and amine protection .

- Mass spectrometry : For molecular weight validation, especially after Boc deprotection .

- X-ray crystallography : Resolves ambiguities in cyclobutane ring conformation and substituent orientation .

Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s stability and reactivity in subsequent reactions?

The Boc group enhances solubility in organic solvents and prevents unwanted side reactions (e.g., nucleophilic attacks on the amine). Deprotection under acidic conditions (e.g., HCl/dioxane) yields the free amine for further functionalization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While tert-butyl carbamates are generally non-hazardous, standard precautions include:

- Use of gloves and eye protection.

- Ventilation to avoid inhalation of fine particles.

- Neutralization of acidic deprotection waste .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the compound’s interactions with biological targets, such as viral proteases?

Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess binding stability and key residues involved in interactions. For example, RMSD and RMSF plots reveal conformational changes in protein-ligand complexes, while 2D contact maps identify hydrogen bonds and hydrophobic interactions .

Q. What strategies resolve contradictions in synthetic yields reported for tert-butyl carbamates with strained cyclobutane rings?

Conflicting data may arise from solvent polarity or temperature effects. Systematic optimization (e.g., varying Lewis acids in conjugate additions) and DFT calculations can identify transition-state energetics favoring cyclobutane formation .

Q. How does the cis-configuration of the cyclobutane ring affect the compound’s bioactivity compared to trans-isomers?

Cis-isomers often exhibit enhanced rigidity and target affinity. For example, in peptide mimetics, cis-cyclobutane diamines improve α-helix stabilization, as shown in cyclotetrapeptide synthesis . Comparative bioassays (e.g., enzyme inhibition) are critical for validating stereochemical impacts .

Q. What enzymatic or biocatalytic approaches are viable for synthesizing this compound sustainably?

Enzymatic methods (e.g., lipase-mediated esterification) could replace traditional acidic/basic conditions. Evidence from ascorbyl ester synthesis demonstrates high volumetric productivity (120–200 g/L) using ionic liquid solvation .

Q. How do steric effects from the tert-butyl group impact the compound’s pharmacokinetic properties?

The bulky tert-butyl group may reduce metabolic degradation but increase logP values, affecting membrane permeability. In silico ADME predictions (e.g., SwissADME) and in vitro hepatocyte assays are recommended for profiling .

Methodological Guidance

- Data Contradiction Analysis : Compare HPLC purity profiles and reaction kinetics under varying conditions (e.g., solvent, catalyst) to identify outliers .

- Experimental Design : Use fractional factorial designs to optimize multi-step syntheses, focusing on cyclization and protection/deprotection steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。